N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLACBKZVRIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with pentanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to the disruption of DNA replication and cell division. The dichlorophenyl group enhances its binding affinity to these targets, while the thiadiazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Heterocyclic Core Variations
- Thiadiazole vs. Oxadiazole : The replacement of thiadiazole (S-containing) with oxadiazole (O-containing) in improved anticancer activity, suggesting heteroatom choice impacts electronic properties and target affinity .
- Thiophene vs. Furan : SA03 (furan) exhibited stronger alpha-amylase inhibition due to hydrogen bonding via its aromatic furyl ring, while thiophene-containing analogs (e.g., 7g) prioritized dopamine receptor interactions .
Substituent Effects
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound and SA03 enhances receptor binding via hydrophobic and halogen interactions .
- Amine Modifications : Piperazine (7g) and diazepane (7w) substituents alter dopamine receptor selectivity. Diazepane’s seven-membered ring may improve conformational flexibility but reduce synthetic yield (22% vs. 34–45% for piperazine derivatives) .
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antifungal research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H11Cl2N3OS
- Molecular Weight : 316.206 g/mol
- CAS Number : Not specified in the sources but related compounds have been identified with similar structures.
Anticancer Activity
Research indicates that thiadiazole derivatives, including this compound, exhibit potent anticancer properties. The following findings summarize its effects:
- Cytotoxicity Studies :
-
Mechanism of Action :
- The mechanism involves the inhibition of specific cellular pathways that lead to cell cycle arrest and apoptosis. For example, compounds similar to this compound have been shown to downregulate matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA) expression levels in treated cells .
Antifungal Activity
The antifungal potential of thiadiazole derivatives has also been explored:
- Broad-Spectrum Efficacy :
- Specific Findings :
Case Studies and Experimental Data
A table summarizing key experimental findings on related compounds is provided below:
| Compound Name | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Induces apoptosis via G2/M phase arrest |
| Compound B | HepG2 | 9.6 | Downregulates MMP2 and VEGFA |
| Compound C | Fungal Strains | Low toxicity | Inhibits fungal growth with minimal cytotoxicity |
Q & A
Q. What are the established synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide?
The synthesis typically involves two key steps:
- Thiadiazole ring formation : Reacting thiosemicarbazide with 2,4-dichlorobenzoyl chloride under acidic conditions yields the 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole intermediate .
- Amidation : The thiadiazole intermediate is coupled with pentanoyl chloride in the presence of a base (e.g., triethylamine) to form the final compound. Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) and amine-phase chromatography (e.g., hexane/ethyl acetate/methanol gradients) are critical for purification, as impurities from side reactions are common .
Q. How is the purity and structural integrity of this compound validated?
- NMR spectroscopy : and NMR are used to confirm substituent positions and absence of unreacted precursors. For example, aromatic protons from the dichlorophenyl group appear as distinct doublets in the 7.0–8.5 ppm range, while the pentanamide chain shows characteristic triplet signals near 2.4–2.6 ppm .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Retention times are compared against standards .
Q. What are the primary biological activities reported for this compound?
- Antimicrobial activity : Derivatives of 1,3,4-thiadiazole exhibit MIC values of 16–62.5 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The dichlorophenyl group enhances membrane penetration .
- Anticancer potential : Similar thiadiazoles inhibit proliferation in MCF-7 and HepG2 cell lines via apoptosis induction, though specific IC values for this compound require further validation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL97) provides precise bond lengths and angles. For example:
- The thiadiazole ring dihedral angle with the dichlorophenyl group is ~25°, influencing π-π stacking interactions.
- Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize planar conformations, critical for receptor binding .
Experimental parameters: Mo-Kα radiation (λ = 0.71073 Å), 293 K, R-factor < 0.05 .
Q. How do structural modifications impact biological activity?
Comparative studies with analogs reveal:
- Methyl substitution : A methyl group on the benzamide ring (e.g., 3-methyl vs. 4-methyl) alters logP by 0.3–0.5 units, affecting bioavailability .
- Halogen effects : Replacing chlorine with fluorine reduces cytotoxicity but improves solubility. For example, 4-fluorophenyl analogs show 20% lower IC in some cancer models .
Q. What analytical methods resolve contradictions in biological data?
- Dose-response curves : EC discrepancies (e.g., antimicrobial vs. anticancer assays) are addressed using standardized protocols (e.g., CLSI M07-A10 for bacteria, MTT assays for cells) .
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid degradation (t < 30 min) as a key limitation, explaining inconsistent in vivo results .
Q. How is computational modeling used to predict mechanism of action?
- Docking studies : AutoDock Vina simulations suggest binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) and human topoisomerase II (ΔG = -8.7 kcal/mol). The dichlorophenyl group occupies hydrophobic pockets, while the thiadiazole ring participates in hydrogen bonding .
- QSAR models : Hammett constants (σ) for substituents correlate with antimicrobial potency (R = 0.82), guiding rational design .
Methodological Recommendations
- Synthesis : Optimize reaction pH (8–9) during thiadiazole formation to minimize byproducts .
- Crystallization : Use DMSO/water (2:1) for recrystallization to enhance crystal quality for SCXRD .
- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobials) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
